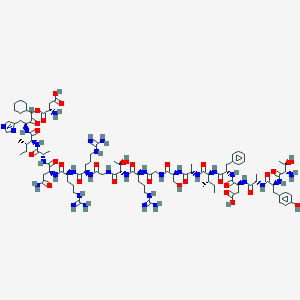
Ctbtp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ctbtp, also known as 3-chloro-1,2,4-benzotriazine-7-sulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ctbtp is not fully understood. However, studies have shown that Ctbtp can inhibit the activity of certain enzymes and proteins, which may contribute to its antitumor, antibacterial, and antiviral activities.
Effets Biochimiques Et Physiologiques
Ctbtp has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ctbtp can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In vivo studies have shown that Ctbtp can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ctbtp has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. However, Ctbtp also has some limitations. It is toxic and requires careful handling. Additionally, its mechanism of action is not fully understood, which may limit its applications in certain fields.
Orientations Futures
There are several future directions for Ctbtp research. One direction is to further investigate its antitumor, antibacterial, and antiviral activities and to develop it into a potential drug candidate. Another direction is to study its interactions with proteins and enzymes to better understand its mechanism of action. Additionally, Ctbtp can be used as a precursor for the synthesis of new functional materials, which may have potential applications in various fields.
Méthodes De Synthèse
Ctbtp can be synthesized using a simple and efficient method. The synthesis involves the reaction of Ctbtp,4-benzotriazine-7-sulfonyl chloride with ammonia or a primary amine in the presence of a base. The resulting product is Ctbtp, which can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Ctbtp has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Ctbtp has been shown to exhibit antitumor, antibacterial, and antiviral activities. In biochemistry, Ctbtp has been used as a tool to study the function of proteins and enzymes. In materials science, Ctbtp has been used as a precursor for the synthesis of functional materials such as metal-organic frameworks.
Propriétés
Numéro CAS |
129592-83-2 |
|---|---|
Nom du produit |
Ctbtp |
Formule moléculaire |
C18H23ClN2OS |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
N-cyclohexyl-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N2OS.ClH/c21-18(20-12-6-2-1-3-7-12)15-10-14-13-8-4-5-9-16(13)22-17(14)11-19-15;/h4-5,8-9,12,15,19H,1-3,6-7,10-11H2,(H,20,21);1H |
Clé InChI |
SHTHLAWARIXQGO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34.Cl |
SMILES canonique |
C1CCC(CC1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34.Cl |
Synonymes |
(N-cyclohexyl-1,2,3,4-tetrahydrobenzo(b)thieno(2,3c)pyridine)-3-carboxamide AP 159 AP-159 AP159 CTBTP N-cyclohexyl-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)






![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)
